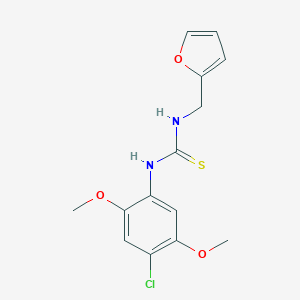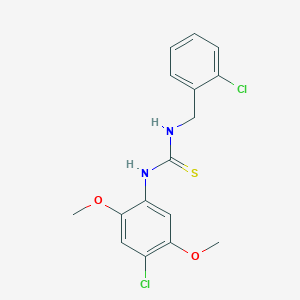![molecular formula C13H22N2O4S2 B216514 4-[(methylsulfonyl)amino]-N,N-dipropylbenzenesulfonamide](/img/structure/B216514.png)
4-[(methylsulfonyl)amino]-N,N-dipropylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(methylsulfonyl)amino]-N,N-dipropylbenzenesulfonamide, also known as MDPB, is a sulfonamide-based compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
4-[(methylsulfonyl)amino]-N,N-dipropylbenzenesulfonamide has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to act as a potent and selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) receptor, which plays a key role in pain sensation. This compound has also been investigated for its potential use in cancer research, as it has been shown to inhibit the proliferation of cancer cells in vitro. Additionally, this compound has been used as a starting point for the development of novel sulfonamide-based compounds for drug discovery.
Mécanisme D'action
4-[(methylsulfonyl)amino]-N,N-dipropylbenzenesulfonamide acts as a TRPV1 antagonist by binding to a specific site on the receptor, thereby preventing the binding of other ligands and inhibiting its activation. TRPV1 is a non-selective cation channel that is activated by a variety of stimuli, including heat, capsaicin, and acid. By inhibiting TRPV1 activation, this compound has been shown to reduce pain sensation in animal models.
Biochemical and Physiological Effects:
In addition to its TRPV1 antagonism, this compound has been shown to have other biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in the regulation of acid-base balance. This compound has also been shown to inhibit the activity of the lysine-specific demethylase 1 (LSD1) enzyme, which plays a role in the epigenetic regulation of gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-[(methylsulfonyl)amino]-N,N-dipropylbenzenesulfonamide for lab experiments is its high potency and selectivity as a TRPV1 antagonist. This makes it a useful tool for studying the role of TRPV1 in pain sensation and other physiological processes. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 4-[(methylsulfonyl)amino]-N,N-dipropylbenzenesulfonamide and related compounds. One area of interest is the development of more potent and selective TRPV1 antagonists for the treatment of pain and other conditions. Another area of interest is the investigation of the anticancer properties of this compound and related compounds, and the development of novel sulfonamide-based compounds for cancer therapy. Finally, there is potential for the use of this compound and related compounds in the development of new drugs for the treatment of other diseases and conditions.
Méthodes De Synthèse
4-[(methylsulfonyl)amino]-N,N-dipropylbenzenesulfonamide can be synthesized through a multistep process involving the reaction of 4-chloro-N,N-dipropylbenzenesulfonamide with methylsulfonyl chloride in the presence of a base, followed by purification through recrystallization. The resulting compound is a white crystalline solid with a melting point of 134-136°C.
Propriétés
Formule moléculaire |
C13H22N2O4S2 |
|---|---|
Poids moléculaire |
334.5 g/mol |
Nom IUPAC |
4-(methanesulfonamido)-N,N-dipropylbenzenesulfonamide |
InChI |
InChI=1S/C13H22N2O4S2/c1-4-10-15(11-5-2)21(18,19)13-8-6-12(7-9-13)14-20(3,16)17/h6-9,14H,4-5,10-11H2,1-3H3 |
Clé InChI |
AANQOFIRUXFHTC-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)NS(=O)(=O)C |
SMILES canonique |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)NS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 4-{[(4-cinnamyl-1-piperazinyl)carbothioyl]amino}benzoate](/img/structure/B216435.png)
![N-(3-chloro-2-methylphenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide](/img/structure/B216438.png)



![N-(4-chloro-2,5-dimethoxyphenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B216445.png)



![N-(4-chloro-2,5-dimethoxyphenyl)-N'-{2-[(4-chlorophenyl)sulfanyl]ethyl}thiourea](/img/structure/B216450.png)
![1-(4-Chloro-2,5-dimethoxyphenyl)-3-[2-(4-chlorophenyl)ethyl]thiourea](/img/structure/B216451.png)

